3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro-substituted dihydroxyphenyl group and a phenylprop-2-en-1-one moiety, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dihydroxybenzaldehyde and acetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes such as heat shock protein 90 (Hsp90), inhibiting its activity.
Pathways Involved: By inhibiting Hsp90, the compound can disrupt various cellular processes, leading to potential therapeutic effects in cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides: Known for their inhibitory effects on Hsp90.
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Another compound with similar structural features and biological activities.
Uniqueness
3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one stands out due to its unique combination of a chloro-substituted dihydroxyphenyl group and a phenylprop-2-en-1-one moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
820244-86-8 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-(5-chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO3/c16-12-8-11(14(18)9-15(12)19)6-7-13(17)10-4-2-1-3-5-10/h1-9,18-19H |
InChI Key |
HWKLCGSFCZLRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2O)O)Cl |
Origin of Product |
United States |
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